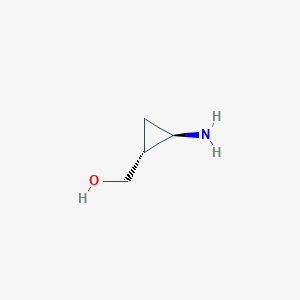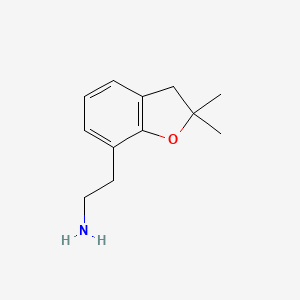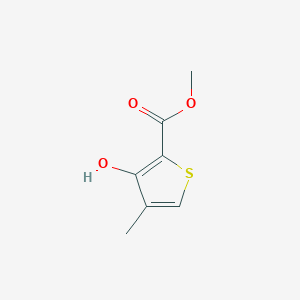
(trans-2-Aminocyclopropyl)methanol
Descripción general
Descripción
(trans-2-Aminocyclopropyl)methanol is a chemical compound with the molecular formula C4H9NO and a molecular weight of 87.12 g/mol. It is a useful research chemical often employed in various scientific investigations due to its unique properties.
Aplicaciones Científicas De Investigación
(trans-2-Aminocyclopropyl)methanol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.
Safety and Hazards
The compound is classified as a danger according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H335, H226, and H314, indicating that it is harmful if inhaled, is a highly flammable liquid and vapor, and causes severe skin burns and eye damage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for (trans-2-Aminocyclopropyl)methanol involves the Curtius rearrangement, where a carboxylic acid is converted to an isocyanate through an acyl azide intermediate under mild conditions . The resulting isocyanate can then be transformed into a variety of amines and amine derivatives, including this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and purification methods to ensure the desired enantiomeric purity .
Análisis De Reacciones Químicas
Types of Reactions
(trans-2-Aminocyclopropyl)methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The amino group can participate in substitution reactions to form different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl ketones, while reduction can produce cyclopropylamines.
Mecanismo De Acción
The mechanism by which (trans-2-Aminocyclopropyl)methanol exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the cyclopropyl group can interact with hydrophobic pockets in proteins, affecting their activity .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (trans-2-Aminocyclopropyl)methanol include:
Cyclopropylamine: Similar in structure but lacks the hydroxyl group.
Cyclopropanol: Contains a hydroxyl group but lacks the amino group.
Cyclopropylmethanol: Similar but without the amino group.
Uniqueness
What sets this compound apart is the presence of both an amino and a hydroxyl group on the cyclopropyl ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in synthetic chemistry.
Propiedades
IUPAC Name |
[(1R,2R)-2-aminocyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-4-1-3(4)2-6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACWILRABGNJKG-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873537-21-4 | |
| Record name | rac-[(1R,2R)-2-aminocyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1455513.png)


![8-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455518.png)



![2-chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1455526.png)

![4-(3H-[1,2,3]Triazol-4-YL)piperidine](/img/structure/B1455528.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B1455529.png)
